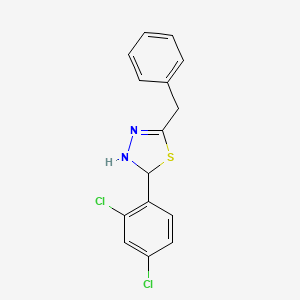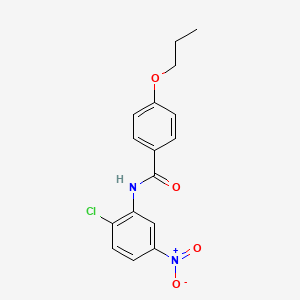
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide, also known as CNPPB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzamides and has been extensively studied for its pharmacological properties.
作用機序
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide acts as a selective antagonist of the TRPC6 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into cells, which is essential for many cellular processes such as muscle contraction, neurotransmitter release, and gene expression. By inhibiting the TRPC6 channel, this compound can modulate these processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the activity of ion channels, receptors, and enzymes, which are involved in various cellular processes. This compound has been shown to reduce the influx of calcium ions in cells, which can lead to the inhibition of muscle contraction, neurotransmitter release, and gene expression. It has also been shown to have anti-inflammatory and anti-apoptotic effects in various cell types.
実験室実験の利点と制限
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has several advantages and limitations for lab experiments. Its selectivity for TRPC6 channels makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, its potency and specificity can vary depending on the cell type and experimental conditions. This compound can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide in scientific research. One potential application is in the study of neurological disorders such as epilepsy, where the TRPC6 channel has been implicated in the pathogenesis of the disease. This compound could be used to investigate the role of TRPC6 channels in seizure activity and could potentially lead to the development of new therapies for epilepsy. Another potential application is in the study of cardiovascular diseases, where TRPC6 channels have been shown to play a role in the regulation of blood pressure and cardiac function. This compound could be used to investigate the role of TRPC6 channels in these processes and could potentially lead to the development of new therapies for cardiovascular diseases.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its selective inhibition of the TRPC6 ion channel. It has been extensively studied for its pharmacological properties and has potential therapeutic applications in various diseases. However, its potency and specificity can vary depending on the cell type and experimental conditions, and it can have off-target effects on other ion channels and receptors. Future research should focus on the development of more potent and selective TRPC6 channel blockers and on the investigation of the role of TRPC6 channels in various physiological and pathological processes.
合成法
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been used in various scientific research studies, including neuroscience, pharmacology, and physiology. It is mainly used as a selective blocker of the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. This compound has been shown to inhibit the TRPC6 channel in a dose-dependent manner, making it a valuable tool for studying the role of this channel in various physiological and pathological processes.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFCRCROUNFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)
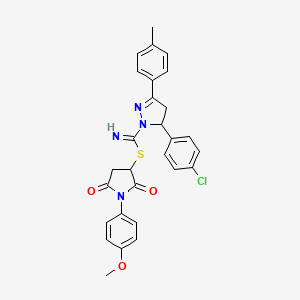
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
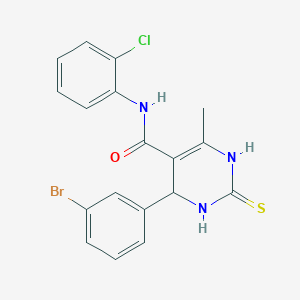
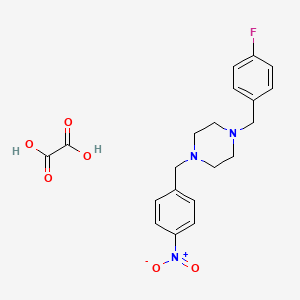
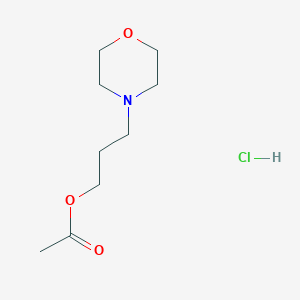
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
